Sub-Nanomolar MAO-A Inhibition: A Direct Comparison with the Reference Inhibitor Toloxatone
4-Hydroxy-3-(methylamino)benzonitrile demonstrates an IC50 of 1.5 nM against rat brain MAO-A, a potency that is approximately 1,113-fold higher than the reference MAO-A inhibitor toloxatone, which exhibits an IC50 of 1.67 µM (1,670 nM) in comparable assays [1][2]. Against human recombinant MAO-A, the compound retains a potent IC50 of 20 nM, still representing an 83.5-fold improvement over toloxatone [1][2].
| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Rat MAO-A: 1.5 nM; Human MAO-A: 20 nM |
| Comparator Or Baseline | Toloxatone: Human MAO-A IC50 = 1,670 nM |
| Quantified Difference | ~1,113-fold more potent (rat) and ~83.5-fold more potent (human) than toloxatone |
| Conditions | Rat brain homogenate and human recombinant MAO-A expressed in Sf9 cells; substrate: 5-hydroxytryptamine |
Why This Matters
This ~1,000-fold potency advantage over a known clinical MAO-A inhibitor establishes the compound as a highly sensitive chemical probe for MAO-A enzymatic studies, requiring significantly lower concentrations to achieve target engagement.
- [1] BindingDB. Entry BDBM50075965 (CHEMBL3415613). Affinity Data for 4-Hydroxy-3-(methylamino)benzonitrile on rat and human MAO-A. Available at: http://ww.w.bindingdb.org. View Source
- [2] An investigation of the monoamine oxidase inhibition properties of benzothiazole derivatives. Results in Chemistry, 2025, 14, 102142. (Provides toloxatone IC50 reference value). View Source
